4-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-2-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-2-ethoxyphenol is a complex organic compound that belongs to the class of benzimidazoquinazolines This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a quinazoline ring, and an ethoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-2-ethoxyphenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole ring.
Quinazoline Ring Formation: The benzimidazole intermediate is then reacted with an appropriate aldehyde or ketone to form the quinazoline ring through a cyclization reaction.
Ethoxyphenol Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-2-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-2-ethoxyphenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is used as a probe to study enzyme interactions and protein binding due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 4-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-2-ethoxyphenol involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-2-methoxyphenol
- 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives
Uniqueness
4-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-2-ethoxyphenol is unique due to its specific ethoxyphenol group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or electronic properties for materials science.
Properties
Molecular Formula |
C22H19N3O2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-(5,6-dihydrobenzimidazolo[1,2-c]quinazolin-6-yl)-2-ethoxyphenol |
InChI |
InChI=1S/C22H19N3O2/c1-2-27-20-13-14(11-12-19(20)26)21-23-16-8-4-3-7-15(16)22-24-17-9-5-6-10-18(17)25(21)22/h3-13,21,23,26H,2H2,1H3 |
InChI Key |
BODDTJGWFOKIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C4=NC5=CC=CC=C5N24)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.